REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][O:4][C:3]2[CH:7]=[C:8]([OH:11])[CH:9]=[CH:10][C:2]1=2.[C:12]([O-])([O-])=O.[K+].[K+].IC>CC(C)=O>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:2]2[O:1][CH2:6][CH2:5][O:4][C:3]=2[CH:7]=1 |f:1.2.3|
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Name
|
|
Quantity
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2.6 g
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Type
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reactant
|
Smiles
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O1C2=C(OCC1)C=C(C=C2)O
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Name
|
|
Quantity
|
2.598 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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40 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
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13.34 g
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Type
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reactant
|
Smiles
|
IC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at rt, under nitrogen, for 1 h
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux, under nitrogen, for 2 h
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to rt
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Type
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FILTRATION
|
Details
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the reaction mixture was filtered over a pad of celite
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Type
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CONCENTRATION
|
Details
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the filtrate was concentrated to dryness under reduced pressure
|
Type
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ADDITION
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Details
|
Et2O and water were added
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Type
|
WASH
|
Details
|
the organic layer was further washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anh. MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(OCCO2)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |